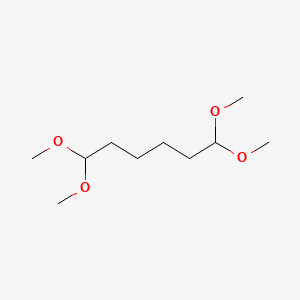![molecular formula C18H17NO2S B12001184 N-[1-(naphthalen-1-yl)ethyl]benzenesulfonamide](/img/structure/B12001184.png)
N-[1-(naphthalen-1-yl)ethyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(naphthalen-1-yl)ethyl]benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring. This particular compound features a naphthalene moiety and a benzenesulfonamide group, making it a molecule of interest in various fields of research due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(naphthalen-1-yl)ethyl]benzenesulfonamide typically involves the reaction of 1-naphthylamine with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
1-naphthylamine+benzenesulfonyl chloride→this compound+HCl
The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can lead to high-purity products suitable for various applications.
化学反应分析
Types of Reactions
N-[1-(naphthalen-1-yl)ethyl]benzenesulfonamide can undergo several types of chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized under strong oxidative conditions, leading to the formation of naphthoquinones.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Naphthoquinones.
Reduction: Corresponding amines.
Substitution: Nitro, sulfo, or halogenated derivatives of the original compound.
科学研究应用
Chemistry
In chemistry, N-[1-(naphthalen-1-yl)ethyl]benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfonamide-binding sites. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
This compound and its derivatives have potential applications in medicinal chemistry. Sulfonamides are known for their antibacterial properties, and modifications of this compound could lead to new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism of action of N-[1-(naphthalen-1-yl)ethyl]benzenesulfonamide depends on its specific application. In biological systems, sulfonamides typically inhibit the activity of enzymes by mimicking the structure of natural substrates or cofactors. This compound may interact with enzyme active sites, blocking the normal substrate from binding and thus inhibiting the enzyme’s function.
相似化合物的比较
Similar Compounds
- N-(1-naphthalen-1-yl-ethyl)benzamide
- N-(7-hydroxy-naphthalen-1-yl)benzamide
- N-(1-naphthalen-1-yl-ethyl)-4-trifluoromethyl-benzamide
Uniqueness
N-[1-(naphthalen-1-yl)ethyl]benzenesulfonamide is unique due to the presence of both a naphthalene ring and a benzenesulfonamide group. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, which are not observed in other similar compounds. The presence of the sulfonamide group also provides potential biological activity, making it a compound of interest in medicinal chemistry.
属性
分子式 |
C18H17NO2S |
|---|---|
分子量 |
311.4 g/mol |
IUPAC 名称 |
N-(1-naphthalen-1-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C18H17NO2S/c1-14(19-22(20,21)16-10-3-2-4-11-16)17-13-7-9-15-8-5-6-12-18(15)17/h2-14,19H,1H3 |
InChI 键 |
FYYCWPDVKTYDAZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC2=CC=CC=C21)NS(=O)(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001122.png)

![4-[(E)-(2-{[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B12001151.png)


![2-[(3,5-Dinitrothiophen-2-yl)amino]pentanedioic acid](/img/structure/B12001156.png)




